molecular formula C19H31N3 B5105772 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline

4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline

Cat. No. B5105772
M. Wt: 301.5 g/mol
InChI Key: ILXOGKXVXYDXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline, also known as BDMA, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that belongs to the family of alkylamines and is often used as a catalyst in various chemical reactions. BDMA has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline acts as a Lewis base and forms complexes with various metal ions. It can also act as a nucleophile and participate in various chemical reactions. 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has been shown to catalyze various reactions, including the Michael addition, aldol reaction, and Mannich reaction.
Biochemical and physiological effects:
4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down monoamine neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized. It is also a relatively inexpensive catalyst compared to other commonly used catalysts. However, 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has some limitations, including its toxicity and potential environmental hazards.

Future Directions

There are several future directions for the use of 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline in scientific research. One potential application is in the synthesis of new drugs for the treatment of various diseases. 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline could also be used in the development of new materials with unique properties. Additionally, further research could be conducted to better understand the mechanism of action of 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline and its potential applications in various chemical reactions.

Synthesis Methods

4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline can be synthesized using a variety of methods, including the reaction of N,N-dimethylaniline with 1,4-dibromobutane in the presence of sodium hydride. Another method involves the reaction of N,N-dimethylaniline with 1,4-dichlorobutane in the presence of sodium hydroxide. The resulting product is then treated with piperidine to obtain 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline.

Scientific Research Applications

4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has been widely used in scientific research due to its unique properties. It has been used as a catalyst in various chemical reactions, including the synthesis of cyclic carbonates, epoxides, and lactones. 4-(1,4'-bipiperidin-1'-ylmethyl)-N,N-dimethylaniline has also been used in the synthesis of various drugs, including antihistamines, antipsychotics, and anti-inflammatory agents.

properties

IUPAC Name

N,N-dimethyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-20(2)18-8-6-17(7-9-18)16-21-14-10-19(11-15-21)22-12-4-3-5-13-22/h6-9,19H,3-5,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXOGKXVXYDXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.